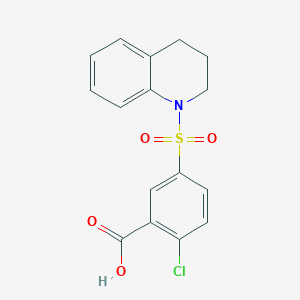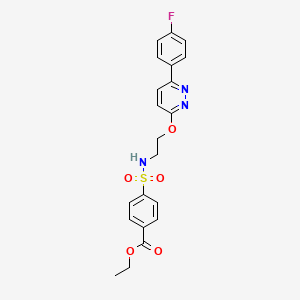![molecular formula C23H29BrN2OS B2436246 Bromhidrato de 2,6-di-tert-butil-4-[2-(fenilamino)-1,3-tiazol-4-il]fenol CAS No. 477525-06-7](/img/structure/B2436246.png)
Bromhidrato de 2,6-di-tert-butil-4-[2-(fenilamino)-1,3-tiazol-4-il]fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is a complex organic compound that features a phenolic core substituted with tert-butyl groups and a thiazole ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an antioxidant to stabilize various chemical formulations.
Medicine: The compound’s antioxidant properties make it a candidate for developing therapeutic agents to combat oxidative damage.
Industry: It is used in the production of polymers and plastics to prevent degradation due to oxidation.
Mecanismo De Acción
Target of Action
Similar compounds, such as 2,6-di-tert-butylphenol, are known to act as antioxidants . They are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products .
Mode of Action
It’s structurally similar compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, undergoes oxidative self-coupling by the action of k3fe(cn)6 in alkaline medium at room temperature . This might suggest that 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide could also undergo similar reactions.
Biochemical Pathways
It’s structurally similar compound, 2,6-di-tert-butylphenol, is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . This suggests that the compound could potentially influence pathways related to oxidative stress and light-induced damage.
Result of Action
Given its potential antioxidant properties, it could potentially protect cells from oxidative damage, thereby preserving cellular integrity and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling in an alkaline medium . Therefore, the pH of the environment could potentially influence the action of 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide.
Métodos De Preparación
The synthesis of 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide typically involves multiple steps:
Friedel-Crafts Alkylation: The phenolic core is alkylated with tert-butyl groups using isobutene and a Lewis acid catalyst such as aluminum phenoxide.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Análisis De Reacciones Químicas
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide undergoes various chemical reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, and the thiazole ring can participate in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar compounds include:
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant.
2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is unique due to the presence of the thiazole ring, which enhances its antioxidant properties and broadens its range of applications.
Propiedades
IUPAC Name |
4-(2-anilino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS.BrH/c1-22(2,3)17-12-15(13-18(20(17)26)23(4,5)6)19-14-27-21(25-19)24-16-10-8-7-9-11-16;/h7-14,26H,1-6H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUOMEOXCGUULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2436164.png)
![Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2436166.png)
![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE](/img/structure/B2436170.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2436173.png)
![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2436175.png)




![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2436185.png)
![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)
